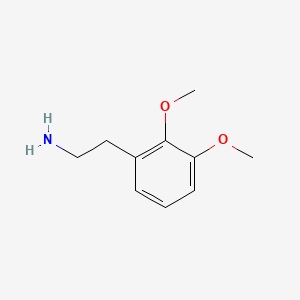

2,3-Dimethoxyphenethylamine

説明

Relationship to Naturally Occurring Phenethylamines

The phenethylamine (B48288) framework is the basis for a wide array of naturally occurring compounds found in plants and animals. wikipedia.org For instance, tyramine (B21549) is a simple phenethylamine found in many plants and animals. iiab.me More complex substituted phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine) and 3,4-dimethoxyphenethylamine (B193588) (DMPEA), are found in certain species of cacti like the San Pedro and Peruvian Torch. iiab.mewikipedia.org These naturally occurring phenethylamines serve as a precedent for the existence of methoxylated phenethylamine structures in nature.

Position within Substituted Phenethylamines

2,3-Dimethoxyphenethylamine is classified as a substituted phenethylamine. This means it is a derivative of the basic phenethylamine structure, where one or more hydrogen atoms on the phenyl ring, sidechain, or amino group have been replaced by other functional groups. wikipedia.orgpsychonautwiki.org In the case of this compound, two hydrogen atoms on the phenyl ring are substituted with methoxy (B1213986) groups.

The class of substituted phenethylamines is extensive and includes a variety of compounds with diverse pharmacological profiles, such as stimulants, hallucinogens, and entactogens. wikipedia.orgepfl.ch The specific positioning of the methoxy groups on the phenyl ring, as seen in this compound, is a key determinant of its chemical properties and potential biological activity.

Comparison to Neurotransmitters (e.g., Dopamine (B1211576), Serotonin)

The structure of this compound bears a resemblance to endogenous neurotransmitters like dopamine and serotonin (B10506), which are themselves substituted phenethylamines. psychonautwiki.orgepfl.ch Dopamine, or 3,4-dihydroxyphenethylamine, is a catecholamine with hydroxyl groups at the 3 and 4 positions of the phenyl ring. wikipedia.orgwikipedia.org this compound is an analog of dopamine where these hydroxyl groups are replaced by methoxy groups. wikipedia.org

Serotonin (5-hydroxytryptamine), while technically an indolamine, shares a common ethylamine (B1201723) side chain with phenethylamines. The structural similarities between these compounds and neurotransmitters are significant as they can lead to interactions with the same receptor systems in the brain. medicalnewstoday.com Phenethylamines are known to modulate monoamine neurotransmitter systems, which include dopamine and serotonin pathways. wikipedia.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBUFTXNLBWTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185913 | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-29-4 | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW5Z6DJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimethoxyphenethylamine and Its Analogs

Established Synthetic Routes for Dimethoxyphenethylamines

The synthesis of dimethoxyphenethylamines, including the 2,3-dimethoxy analog, typically follows a convergent approach where a substituted benzaldehyde (B42025) is converted to a nitrostyrene (B7858105) intermediate, which is then reduced to the corresponding phenethylamine (B48288).

Starting Materials and Precursors (e.g., Methoxybenzaldehyde)

The primary starting materials for the synthesis of dimethoxyphenethylamines are appropriately substituted methoxybenzaldehydes. In the case of 2,3-dimethoxyphenethylamine, the precursor is 2,3-dimethoxybenzaldehyde (B126229). This aldehyde undergoes a condensation reaction with a nitroalkane to form the key intermediate. A variety of substituted benzaldehydes are commercially available or can be synthesized, providing access to a wide range of phenethylamine analogs. erowid.org For example, 2,5-dimethoxybenzaldehyde (B135726) is a common precursor for the synthesis of 2,5-dimethoxyphenethylamine. google.com

The selection of the starting benzaldehyde is a critical step that dictates the substitution pattern on the aromatic ring of the final phenethylamine product. This modularity allows for the systematic synthesis of various analogs for further study.

Reduction Strategies (e.g., Lithium Aluminum Hydride, Catalytic Reduction)

The reduction of the nitro group in the intermediate nitrostyrene to an amine is a crucial step in the synthesis of phenethylamines. Two primary methods are widely employed: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of converting the nitrostyrene to the corresponding phenethylamine. mdma.chacs.org The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdma.chchemicalbook.com This method is particularly effective for the preparation of phenolic phenethylamines. mdma.ch For instance, the reduction of 2,4-dimethoxy-β-nitrostyrene with LiAlH₄ in THF yields 2,4-dimethoxyphenethylamine. chemicalbook.com

Catalytic Reduction: Catalytic hydrogenation offers an alternative and often milder method for the reduction of nitrostyrenes. mdma.ch This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. mdma.chacs.org The reaction can be performed under various pressures and in different solvent systems, including ethanol (B145695) or methanol, sometimes with the addition of an acid like hydrochloric acid. mdma.ch This method has been successfully used for the synthesis of various phenethylamine derivatives.

| Reduction Method | Reagents and Conditions | Substrate Example | Product Example | Yield | Reference |

| Lithium Aluminum Hydride | LiAlH₄, anhydrous THF, 0°C to reflux | 4-Hydroxy-3-methoxy-β-nitrostyrene | 4-Hydroxy-3-methoxyphenethylamine | 80% (as picrate) | mdma.ch |

| Catalytic Hydrogenation | 10% Pd/C, H₂, MeOH, 1N HCl | 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | 4-Methoxy-2,3-methylenedioxyphenethylamine hydrochloride | 67% | mdma.ch |

| Catalytic Hydrogenation | Raney-nickel, H₂, aqueous ethanol, ammonia | 3,4-Dimethoxybenzyl cyanide | 3,4-Dimethoxyphenethylamine (B193588) | ~100% |

Condensation Reactions (e.g., Nitrostyrene formation)

The formation of a β-nitrostyrene is a key intermediate step in many phenethylamine syntheses. This is typically achieved through a Henry condensation reaction, which involves the base-catalyzed reaction of a benzaldehyde with a nitroalkane, most commonly nitromethane (B149229). erowid.orggoogle.comsciencemadness.org For the synthesis of this compound, 2,3-dimethoxybenzaldehyde is condensed with nitromethane. erowid.org

Various catalysts can be employed for this reaction, including ammonium (B1175870) acetate (B1210297) in acetic acid or methylamine. mdma.chrsc.orggoogle.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired nitrostyrene. google.com For example, the condensation of 2,5-dimethoxybenzaldehyde with nitromethane using ammonium acetate as a catalyst can be carried out in toluene (B28343) at 75-78°C. google.com

| Benzaldehyde | Nitroalkane | Catalyst/Conditions | Product | Yield | Reference |

| 2,3-Dimethoxybenzaldehyde | Nitromethane | Ammonium acetate/Acetic acid | 2,3-Dimethoxy-β-nitrostyrene | 79% | erowid.org |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Nitromethane | Methylamine hydrochloride/Sodium carbonate in methanol | 4-Hydroxy-3-methoxy-β-nitrostyrene | 81% | mdma.ch |

| 4-Methoxybenzaldehyde | Nitromethane | Ionic liquid [SFHEA][HSO₄], 110°C | 4-Methoxy-trans-β-nitrostyrene | 95% | google.com |

Formation of Hydrochloride Salts for Research Purposes

For research and handling purposes, phenethylamines are often converted into their hydrochloride salts. This is typically achieved by treating a solution of the freebase amine with hydrochloric acid, often in a solvent like ethanol or ether. mdma.chmdma.ch The resulting hydrochloride salt is usually a stable, crystalline solid that is easier to handle and store than the freebase, which can be an oil or a less stable solid. The formation of the hydrochloride salt also facilitates purification through recrystallization. mdma.ch

Derivatization and Chemical Modification Studies

The chemical structure of this compound and its analogs can be modified to explore their structure-activity relationships. A common modification is the alkylation of the primary amine group.

Alkylation of Amine Group to Form N-alkyl Derivatives

The primary amine group of phenethylamines can be alkylated to form secondary or tertiary amines. This is a common strategy to modulate the pharmacological properties of these compounds. nih.gov For example, N-benzylation of 2,5-dimethoxyphenethylamines has led to the development of the NBOMe class of compounds. nih.govwikipedia.org The alkylation can be achieved through various methods, including reductive amination, where the phenethylamine is reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, reacting 3,4-dimethoxyphenethylamine with benzaldehyde and formaldehyde (B43269) in the presence of hydrogen and a palladium on carbon catalyst yields N-benzyl-N-methyl-3,4-dimethoxyphenethylamine. google.com Another approach involves direct alkylation with alkyl halides. chemrxiv.org

| Phenethylamine | Alkylating Agent | Conditions | Product | Reference |

| 3,4-Dimethoxyphenethylamine | Benzaldehyde, Formalin | H₂, 10% Pd/C, Ethanol | N-benzyl-N-methyl-3,4-dimethoxyphenethylamine | google.com |

| 2,5-Dimethoxyphenethylamine | Methoxy-substituted benzaldehyde | NaBH₄ | N-(methoxybenzyl)-2,5-dimethoxyphenethylamine | southernforensic.org |

Aromatic Substitutions on the Methoxy-Substituted Phenyl Ring

The reactivity and orientation of electrophilic aromatic substitution on the 2,3-dimethoxyphenyl ring are governed by the electronic effects of the two methoxy (B1213986) groups. While specific literature on the aromatic substitution of 2,3-DMPEA itself is limited, the principles can be inferred from the behavior of its analogs, such as 2,5-dimethoxyphenethylamine and 3,4-dimethoxyphenethylamine.

In related dimethoxy-substituted phenethylamines, the methoxy groups are activating and ortho-, para-directing. For instance, in the synthesis of derivatives of 2,5-dimethoxyphenethylamine, functional groups are often introduced at the 4-position, which is para to the methoxy group at position 1 and ortho to the group at position 5. nih.gov This high regioselectivity is a common feature in the chemistry of these compounds.

Chemical transformations on the phenyl ring of these compounds allow for the introduction of a wide array of functional groups, significantly altering their properties. For example, a common strategy involves the formylation of the aromatic ring, followed by conversion of the aldehyde to other functionalities. thieme-connect.com The introduction of substituents like halogens or cyano groups at specific positions on the phenyl ring is a key step in the synthesis of many pharmacologically active molecules. nih.gov The choice of reagents and reaction conditions is critical to control the position of the new substituent.

Synthesis of Deuterated Analogs for Analytical Applications

Deuterated analogs of phenethylamines serve as essential internal standards for quantitative analysis by mass spectrometry and are used in metabolic studies to investigate kinetic isotope effects. nih.govnih.gov The synthesis of these labeled compounds requires methods that can selectively introduce deuterium (B1214612) atoms at specific positions without isotopic scrambling.

Several general methods for the selective deuteration of amines are applicable to the synthesis of deuterated 2,3-DMPEA. One versatile approach involves the reduction of ynamides. nih.gov This metal-free method can produce amines with deuterium incorporated at the α and/or β positions to the nitrogen atom with high selectivity by using deuterated triflic acid and/or deuterated triethylsilane. nih.gov

Another common strategy is the reduction of a deuterated intermediate. For example, a deuterated amide can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄). epj-conferences.org The deuterated amide precursor can be synthesized through methods like H/D exchange on the non-deuterated amide using a catalyst in a deuterium-rich solvent such as D₂O. epj-conferences.org

The following table summarizes general methods for the synthesis of deuterated amines that are applicable to 2,3-DMPEA.

| Method | Deuterium Source | Position of Deuteration | Key Features | Reference |

| Ynamide Reduction | Deuterated Triflic Acid / Triethylsilane | α and/or β to nitrogen | Metal-free, high selectivity, divergent synthesis. | nih.gov |

| Amide Reduction | D₂O (for amide precursor) | Alkyl chain | Two-step process: H/D exchange on amide followed by reduction. | epj-conferences.org |

| Catalytic H/D Exchange | D₂O or D₂ gas | Benzylic C-H bonds | Can be performed on the final molecule or an intermediate. | researchgate.net |

These methods provide pathways to specifically labeled 2,3-DMPEA analogs, which are invaluable for analytical and research purposes. google.com

Challenges and Innovations in this compound Synthesis

Scalable Synthesis Approaches

Innovations in this area focus on improving efficiency and safety. For instance, a scalable synthesis developed for an analog, 2,5-dimethoxy-4-cyanophenethylamine, replaced a hazardous phthalimide (B116566) protection strategy with a trifluoroacetamide (B147638) group. thieme-connect.com This change not only avoided the use of toxic hydrazine (B178648) for deprotection but also simplified the procedure. thieme-connect.com The improved route featured higher yields and shorter reaction times, making it more suitable for producing larger quantities of the compound. thieme-connect.com

Another approach to scalable synthesis involves the hydrogenation of a nitrile precursor. The catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide to produce 3,4-dimethoxyphenethylamine has been demonstrated on a large scale using a Raney-nickel catalyst. This method is efficient, with high purity of the final product. A similar strategy could be applied to the synthesis of 2,3-DMPEA, starting from 2,3-dimethoxybenzyl cyanide.

The table below outlines a comparison of a traditional versus an improved scalable synthesis for a phenethylamine analog, highlighting key improvements. thieme-connect.com

| Parameter | Traditional Synthesis | Improved Scalable Synthesis | Reference |

| Amine Protection | Phthalimide | Trifluoroacetamide | thieme-connect.com |

| Deprotection Reagent | Hydrazine | Sodium Borohydride | thieme-connect.com |

| Overall Yield | Lower | 20% | thieme-connect.com |

| Purification | Multiple Chromatographies | Single Chromatography | thieme-connect.com |

| Safety | Use of toxic hydrazine | Safer reagent profile | thieme-connect.com |

Chemoselectivity in Derivatization

Chemoselectivity is a significant challenge when modifying a molecule with multiple reactive sites, such as 2,3-DMPEA, which has a primary amine and an activated aromatic ring. Derivatization reactions must selectively target one functional group without affecting the other.

Protecting group strategies are fundamental to achieving chemoselectivity. The primary amine of a phenethylamine is often protected before performing reactions on the aromatic ring. For example, protecting the amine as a trifluoroacetamide allows for subsequent electrophilic substitution on the phenyl ring, with the protecting group being easily removable later. thieme-connect.com

Reductive amination is another key transformation where chemoselectivity is crucial. This reaction forms a new bond at the nitrogen atom. By carefully choosing the aldehyde or ketone and the reducing agent (e.g., sodium cyanoborohydride), the amine can be selectively alkylated without altering the methoxy groups or the aromatic ring. nih.gov

The development of selective catalytic systems also plays a role. For instance, specific catalysts can direct hydrogenation to a particular functional group within a complex molecule, leaving others intact. nih.gov These innovative approaches allow for the precise and efficient synthesis of a wide range of 2,3-DMPEA derivatives for further study.

Structure Activity Relationships Sar in Dimethoxyphenethylamine Analogs

Influence of Substituents on Receptor Affinity and Efficacy

The type and position of substituents on the phenyl ring of dimethoxyphenethylamine analogs significantly impact their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is believed to mediate their psychoactive effects. frontiersin.orgresearchgate.net

Effect of Halogenation (e.g., Bromine, Iodine, Chlorine, Fluorine)

Halogenation at the 4-position of the 2,5-dimethoxyphenyl ring is a key structural modification that often enhances affinity for the 5-HT₂A receptor. researchgate.netnih.gov The nature of the halogen atom can fine-tune this interaction. For instance, substituting the 4-position with bromine or iodine generally leads to potent 5-HT₂A receptor agonists. nih.gov

Studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that introducing a terminal fluorine atom into the 4-ethoxy substituent can have varied effects. nih.gov A single fluorine atom tends to decrease affinity at the 5-HT₂A and 5-HT₂C receptors, whereas progressive fluorination leads to an increase in affinity at these same receptors. nih.govresearchgate.net

In a different series of A₂B adenosine (B11128) receptor antagonists, which share some structural similarities, monohalogenation at position 8 resulted in potent ligands regardless of the specific halogen used. nih.gov Conversely, halogenation at position 7 and dihalogenation led to a decrease in affinity that was dependent on the size of the halogen. nih.gov This highlights the position-dependent nature of halogen substitution effects.

The structural characteristics of compounds like 2C-B, which has a bromine atom at the 4-position, are considered optimal for hallucinogen-like activity due to their high affinity for 5-HT₂A receptors. researchgate.net

Table 1: Effect of Halogenation on Receptor Affinity

| Compound Series | Substitution | Receptor(s) | Effect on Affinity |

| 4-Alkoxy-2,5-dimethoxyphenethylamines | Terminal fluorine on 4-ethoxy group | 5-HT₂A, 5-HT₂C | Single F: Decreased; Progressive F: Increased nih.govresearchgate.net |

| A₂B Adenosine Receptor Antagonists | Monohalogenation at position 8 | A₂B | Potent, irrespective of halogen nih.gov |

| A₂B Adenosine Receptor Antagonists | Halogenation at position 7 / Dihalogenation | A₂B | Size-dependent decrease nih.gov |

Impact of Alkyl and Thioalkyl Substituents

The introduction of alkyl and thioalkyl groups at the 4-position of the 2,5-dimethoxyphenethylamine core also significantly influences receptor affinity. Generally, increasing the size and lipophilicity of the 4-substituent leads to increased affinities at the 5-HT₂A and 5-HT₂C receptor subtypes. nih.govresearchgate.net This trend has been observed across various phenethylamine (B48288) derivatives. nih.gov

For instance, in the 2,5-dimethoxyphenylpiperidine series, analogs with alkyl (methyl, ethyl, n-butyl) and thioalkyl (methyl-, ethyl-, isopropylthio) substituents at the 4-position were investigated. nih.gov This was prompted by reports that the corresponding 2C-X compounds with these substituents were significantly more potent than their 4-bromo counterparts. nih.gov

Furthermore, research on 4-alkoxy-substituted 2,5-dimethoxyamphetamines and their phenethylamine counterparts revealed that extending the 4-alkoxy group generally increased binding affinities at 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net However, the effects on activation potency and efficacy at these receptors were mixed. nih.govresearchgate.net

It is a general principle in medicinal chemistry that alkyl substituent modifications can significantly influence a compound's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with receptors. pharmacologymentor.com

Conformational Restriction Studies

Conformational restriction is a strategy used to limit the flexibility of a molecule, which can provide insights into its bioactive conformation—the specific three-dimensional shape it adopts when binding to a receptor. pharmacologymentor.com By locking the side chain of a phenethylamine into a more rigid structure, researchers can assess how this affects receptor affinity and efficacy.

Studies on tyramine (B21549) analogues, for example, have utilized conformationally restricted structures like 2-aminotetralins and conformationally defined structures like benzobicyclo[3.2.1]octylamines. nih.gov The greatly enhanced activity of phenolic 2-aminotetralins compared to the more flexible m- and p-tyramine suggests that restricting the side-chain conformation is beneficial for binding to the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov

In the context of 2,5-dimethoxyphenethylamine analogs, creating rigid structures can help to understand the optimal spatial arrangement of the key pharmacophoric elements for interaction with the 5-HT₂A receptor. While specific studies on conformationally restricted 2,3-dimethoxyphenethylamine were not prominent in the search results, the principle remains a key aspect of SAR investigations. For instance, some conformationally restricted analogs of deoxynegamycin, a protein synthesis inhibitor, were found to be as good as or even better than the parent compound in a protein synthesis assay, demonstrating the potential of this approach. nih.gov

N-Substitution Effects on Pharmacological Activity

Modification of the amine group (N-substitution) in the phenethylamine scaffold has a dramatic effect on pharmacological activity. In the case of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) derivatives, N-benzyl substitution significantly influences binding affinity for 5-HT₂A/₂C receptors, as well as receptor selectivity and agonist activity. nih.gov Substitutions on the 2' and 3'-positions of the N-benzyl group are generally well-tolerated, and minor changes in this region can have a profound effect on affinities. nih.gov

Interestingly, sequential N-methylation of 2C-B was found to reduce affinities at the 5-HT₂A receptor by about 10-fold. nih.gov Similarly, N-methyl and N-ethyl derivatives of a 2,5-dimethoxyphenylpiperidine analog were substantially less potent than the unsubstituted parent compound. nih.gov This suggests that for some scaffolds, N-substitution is not favorable for 5-HT₂A receptor activity. nih.gov

In a broader context of 2,5-dimethoxy-substituted phenethylamines (the 2C series), N-2-methoxybenzyl substitution generally increases binding affinity at serotonergic 5-HT₂A and 5-HT₂C receptors, adrenergic α₁ receptors, dopaminergic D₁₋₃ receptors, and histaminergic H₁ receptors. psilosybiini.infosci-hub.se However, this substitution reduces binding to 5-HT₁A receptors and the trace amine-associated receptor 1 (TAAR1). psilosybiini.infosci-hub.se This leads to compounds with very high potency as 5-HT₂A receptor agonists and high selectivity over the 5-HT₁A receptor. psilosybiini.info

Table 2: Effect of N-Substitution on Receptor Affinity

| Parent Compound Series | N-Substitution | Receptor(s) | Effect on Affinity |

| 4-bromo-2,5-dimethoxyphenethylamine | N-benzyl | 5-HT₂A, 5-HT₂C | Dramatic influence on affinity and selectivity nih.gov |

| 2C-B | N-methylation | 5-HT₂A | ~10-fold reduction nih.gov |

| 2,5-dimethoxyphenylpiperidine | N-methyl, N-ethyl | 5-HT₂A | Substantially less potent nih.gov |

| 2C-series | N-2-methoxybenzyl | 5-HT₂A, 5-HT₂C, α₁, D₁₋₃, H₁ | Increased psilosybiini.infosci-hub.se |

| 2C-series | N-2-methoxybenzyl | 5-HT₁A, TAAR1 | Reduced psilosybiini.infosci-hub.se |

Correlation between Receptor Binding and Behavioral Effects

A central goal of SAR studies is to correlate in vitro receptor binding data with in vivo behavioral effects. For psychedelic phenethylamines, it is well-established that their psychoactive effects are primarily mediated by their agonist activity at the 5-HT₂A receptor. frontiersin.org Therefore, a high binding affinity for the 5-HT₂A receptor is often predictive of psychedelic-like effects in humans. researchgate.net

The head-twitch response (HTR) in mice is a widely used behavioral assay to assess the in vivo activity of 5-HT₂A receptor agonists. Studies have shown a correlation between the potency of hallucinogens in the mouse HTR assay and their behavioral and subjective effects in other species. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties of the molecules, known as molecular descriptors, with their measured activity.

For 2,5-dimethoxy-substituted amphetamines, QSAR studies have shown that electron-withdrawing substituents at the 4-position increase psychotomimetic activity, while electron-donating substituents decrease it. researchgate.net This effect is thought to be related to the extent of conjugative electron release from the 5-methoxy group to the phenyl ring. researchgate.net

QSAR models can be developed using various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govnih.gov A robust QSAR model should have good predictive power, as indicated by statistical parameters like a high coefficient of determination (R²) and cross-validated R² (Q²). biolscigroup.usmdpi.com

While a specific QSAR study for this compound was not found, the principles of QSAR are broadly applicable to this class of compounds. By analyzing a dataset of this compound analogs with known receptor affinities, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands.

Computational Approaches in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For dimethoxyphenethylamine analogs and related psychoactive phenethylamines, various computational approaches have been employed to elucidate the structural requirements for high affinity and potency, primarily at the 5-HT₂A serotonin receptor. nih.govnih.gov These methods allow researchers to design and prioritize novel compounds with desired properties more efficiently. psychedelicalpha.com

One of the prominent techniques used is 3D-QSAR , including methods like Comparative Molecular Field Analysis (CoMFA) . nih.govmdpi.com CoMFA generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields at each grid point. These field values are then used as descriptors in a partial least squares (PLS) regression to correlate the 3D properties of the molecules with their biological activity. nih.govmdpi.com For instance, a 3D-QSAR study on a large set of hallucinogenic phenylalkylamines successfully generated statistically significant models, indicating that both steric and electrostatic effects are primary determinants of binding affinities. nih.gov Such models can create 3D contour maps that visualize regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease a compound's activity. nih.gov

Another powerful approach involves the use of quantum chemical calculations , such as those based on Density Functional Theory (DFT) . This method allows for the calculation of a variety of electronic descriptors that are more nuanced than simple atomic charges. nih.gov Research has demonstrated that for phenylalkylamines, electronic properties are critical determinants of their activity. nih.gov

Furthermore, molecular docking simulations are often used in conjunction with QSAR. nih.govpsu.edu Docking predicts the preferred orientation and binding energy of a ligand within the active site of a target protein, such as a homology model of the 5-HT₂A receptor. nih.govpsu.edunih.gov These studies have helped identify key amino acid residues, like Phe339 and Phe340, that interact with phenethylamine ligands, providing a structural basis for the high potency observed in certain analogs, such as the N-benzyl series. nih.govpsu.edu

The table below summarizes some of the computational methods applied in the study of phenethylamine analogs.

| Computational Method | Approach | Key Findings for Phenethylamine Analogs |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D steric, electrostatic, and other fields with biological activity. nih.govmdpi.com | Models show high statistical quality and predictive capability; electrostatic and steric fields are critical for receptor affinity. nih.govmdpi.com |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand within a receptor's active site. nih.govnih.gov | Identified key interactions with residues like Phe339 and Phe340 in the 5-HT₂A receptor, explaining the high potency of N-benzyl derivatives. nih.govpsu.edu |

| Machine Learning Algorithms | Uses algorithms (e.g., SVM, Random Forest) to build predictive models from molecular descriptors. nih.gov | Combined with 3D-QSAR, machine learning produces robust consensus models for predicting receptor affinity and classifying new compounds. nih.gov |

| Quantum Chemistry (DFT) | Calculates electronic properties (e.g., orbital energies, charge distributions) for use as descriptors. nih.gov | Confirmed that electronic and hydrophobic properties are the most critical molecular features for the psychedelic activity of phenalkylamines. nih.gov |

This table provides an overview of computational methods and their application to phenethylamine analogs based on available research.

Molecular Descriptors and Predictive Modeling

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. nih.gov The goal is to find descriptors that are mechanistically relevant to the biological activity being studied. nih.gov For dimethoxyphenethylamine analogs, the activity is most often defined by their binding affinity (Ki) or functional potency (EC₅₀) at the 5-HT₂A receptor. nih.govbiomolther.org

A variety of descriptor classes have been shown to be crucial for modeling the activity of these phenethylamines:

Electronic Descriptors : These quantify the electronic aspects of a molecule, such as charge distribution and orbital energies. QSAR studies have repeatedly shown that electronic properties are major contributors to the activity of phenylalkylamines. nih.gov

Hydrophobic Descriptors : These descriptors, such as the logarithm of the partition coefficient (logP), quantify the lipophilicity of a compound. Hydrophobicity influences a molecule's ability to cross cell membranes, including the blood-brain barrier, and to interact with hydrophobic pockets in a receptor. nih.govnih.govmdpi.com A global QSAR model for phenethylamines found that descriptors related to lipophilicity were crucial in predicting logP values. nih.gov

Steric/3D Descriptors : These describe the three-dimensional shape and size of the molecule. In CoMFA, these are represented by the steric fields. mdpi.com For phenethylamine analogs, substitutions on the aromatic ring and the amine group significantly alter the steric profile, which in turn affects receptor binding. nih.govbiomolther.org For example, the addition of a bulky N-benzyl group dramatically increases affinity for the 5-HT₂A receptor. nih.govpsu.edu

Topological Descriptors : These are numerical indices derived from the 2D graph representation of a molecule, describing its size, shape, and degree of branching. nih.gov

Once a set of relevant descriptors is calculated for a series of known compounds, a predictive model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM). nih.govnih.gov The resulting model is a mathematical equation that can predict the activity of a new, unsynthesized compound based solely on its calculated descriptors. The statistical robustness and predictive power of these models are rigorously assessed using parameters like the coefficient of determination (r²) and the cross-validated q² (q²). nih.govmdpi.comnih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

The table below details key molecular descriptors and their significance in the predictive modeling of phenethylamine analogs.

| Descriptor Class | Specific Example(s) | Relevance to Dimethoxyphenethylamine SAR |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for predicting membrane permeability (e.g., blood-brain barrier) and interaction with hydrophobic receptor pockets. nih.govnih.gov |

| Electronic | Partial Atomic Charges, HOMO/LUMO energies | Found to be among the most critical properties for explaining the hallucinogenic activity of phenalkylamines. nih.gov |

| Steric | Molar Refractivity, van der Waals Volume | Changes in molecular size/shape, especially at the 4-position of the ring and on the nitrogen atom, directly impact receptor affinity and potency. nih.govnih.gov |

| 3D-Field | CoMFA Steric and Electrostatic Fields | These descriptors from 3D-QSAR models provide a detailed map of where steric bulk and specific charges enhance or diminish activity. nih.govmdpi.com |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular connectivity and branching, contributing to overall QSAR models. nih.gov |

This table outlines important molecular descriptors used to build predictive QSAR models for phenethylamine analogs.

Analytical Methodologies for 2,3 Dimethoxyphenethylamine and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2,3-DMPEA from complex matrices and from its positional isomers, which often exhibit similar chemical properties.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for the analysis of phenethylamines in various biological matrices. nih.govmdpi.com These methods are particularly valuable for analyzing complex samples and for quantifying low concentrations of the target compounds. mdpi.comnih.gov

A multi-residue LC-MS/MS method has been developed for the determination of 13 illicit phenethylamines in amniotic fluid, with 2,3-dimethoxyphenethylamine-d3 used as an internal standard. nih.gov This method utilizes solid-phase extraction for sample clean-up and a chromatographic run of 12.5 minutes. nih.gov The mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). nih.gov

LC-MS/MS is considered a gold standard technique for the identification of new psychoactive substances. researchgate.net It has been used for the simultaneous analysis of various phenethylamine (B48288) analogues, with detection limits as low as 2.5 ng per injection for some compounds. maps.org For instance, in the analysis of 2C-H, the monitoring ion in positive ion mode was m/z 182. maps.org The development of LC-MS/MS methods is crucial for therapeutic drug monitoring and pharmacokinetic studies of various compounds. nih.gov

Table 2: HPLC and LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Details |

| Column | Ascentis Express HILIC, 5 cm x 2.1 mm I.D., 2.7 µm particles sigmaaldrich.com |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection | TOF/MS, Electrospray ionization tandem mass spectrometry nih.govsigmaaldrich.com |

| Internal Standard | This compound-d3 nih.gov |

Capillary Electrophoresis with Diode Array Detection (CE-DAD)

Capillary electrophoresis (CE) with diode array detection (DAD) is a fast and efficient separation technique for charged and uncharged compounds, including phenethylamine analogues. rcptm.comnih.gov This method is advantageous due to its high separation efficiency, short analysis time, and low consumption of samples and reagents. researchgate.net CE-DAD can be particularly useful for resolving compounds that are challenging to separate by conventional liquid chromatography. rcptm.com

The technique offers high-resolution separations and can be applied to various sample types, including biological fluids and forensic samples. rcptm.com The DAD provides spectral information that aids in compound identification and peak purity assessment. nih.gov While specific applications of CE-DAD for the routine analysis of 2,3-DMPEA are not extensively detailed in the provided results, the technique's capabilities make it a viable and powerful tool for the analysis of phenethylamines. rcptm.comnih.govnih.govusda.gov

Spectroscopic Techniques

Spectroscopic methods provide detailed structural information, which is essential for the unequivocal identification of 2,3-DMPEA and for distinguishing it from its isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. youtube.com Both 1H and 13C NMR are utilized to provide a definitive identification of phenethylamines. nih.gov For instance, 1H NMR was instrumental in identifying the structure of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G). nih.gov Benchtop NMR spectrometers are also being used for the analysis of new psychoactive substances, highlighting the accessibility of this technique for forensic applications. nih.gov While specific 1H NMR data for 2,3-DMPEA was not found in the search results, related compounds like 3,4-Dimethoxyphenethylamine (B193588) have been characterized by 1H NMR. chemicalbook.com The analysis of proton NMR spectra allows for the discussion of molecular structural relations. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule. researchgate.net The FTIR spectrum of a compound is often compared with reference spectra for identification. In the analysis of the 2C-series of phenethylamines, the FTIR spectrum of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G) was found to be significantly different from other members of the series, allowing for its distinction. nih.gov FTIR is an effective tool for studying molecular changes in cells subjected to various treatments and can be used to investigate binding patterns. nih.gov The technique has been used to analyze the conformational structures of related molecules by obtaining spectra in the range of 4000-200 cm-1. nih.gov

Applications in Forensic and Clinical Toxicology

The detection and quantification of this compound, a substituted phenethylamine, in forensic and clinical settings rely on precise and validated analytical techniques. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov These methods are essential for identifying the compound in biological samples and illicit preparations.

Reference Standards for Identification and Quantification

The accurate identification and quantification of 2,3-DMPEA in laboratory settings are fundamentally dependent on the use of certified reference standards. nih.govsigmaaldrich.com These standards are highly purified and well-characterized substances that serve as a benchmark against which the analyte in a sample can be compared. Analytical standards for a wide array of phenethylamines are available from various chemical suppliers, which enables laboratories to develop and validate their testing methods. caymanchem.com For quantitative analysis, a known concentration of the 2,3-DMPEA reference standard is used to create a calibration curve, allowing for the determination of the compound's concentration in an unknown sample. ajpsonline.com In mass spectrometry-based methods, a deuterated internal standard, such as this compound-d3, may be used to improve the accuracy and precision of quantification. nih.gov

Screening and Confirmation in Biological Samples (e.g., Urine, Plasma)

The analysis of 2,3-DMPEA in biological matrices like urine and plasma typically involves a two-step process: an initial screening followed by a confirmatory analysis. jfda-online.com While immunoassays are often used for screening common drugs of abuse, more specific chromatographic methods are necessary for new psychoactive substances (NPS) like 2,3-DMPEA. jfda-online.comchromatographyonline.com

Screening and confirmation are often performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). koreascience.krnih.govkoreascience.kr These methods offer high sensitivity and specificity, which is crucial for distinguishing between structurally similar compounds. koreascience.kr

Sample preparation is a critical step to remove interferences from the biological matrix. nih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte of interest from the sample matrix. nih.govnih.govnih.gov

Following extraction, the sample is introduced into the chromatographic system. In GC-MS analysis, derivatization of the analyte may be required to improve its volatility and chromatographic properties. koreascience.krnih.gov LC-MS/MS is often preferred for its ability to analyze a wide range of compounds without derivatization and has been successfully applied to the analysis of numerous phenethylamines in biological fluids. nih.govchromatographyonline.comnih.gov

Detection in Illicit Drug Preparations

Forensic laboratories frequently analyze seized materials, such as powders, pills, and capsules, to identify controlled substances and new psychoactive substances. oup.comunodc.org The identification of 2,3-DMPEA in such preparations is a critical task for law enforcement and public health agencies. nih.govlabmanager.com

Analytical techniques like GC-MS and high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) are instrumental in identifying NPS in seized samples. nih.govoup.comresearchgate.net HRMS provides highly accurate mass measurements, which can help in elucidating the chemical structure of unknown compounds. oup.com

Method Validation and Quality Control in Analytical Research

To ensure the reliability and accuracy of analytical results, the methods used for the determination of 2,3-DMPEA must be thoroughly validated. unodc.orgunodc.orgnumberanalytics.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. ajpsonline.comnih.gov Regulatory bodies and scientific organizations provide guidelines for bioanalytical method validation. ajpsonline.comnih.govau.dkkarger.com

The key parameters evaluated during method validation include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijcrt.org | No significant interference at the retention time of the analyte and internal standard. au.dk |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpsonline.comnih.gov | A correlation coefficient (r²) of ≥ 0.99 is typically desired for the calibration curve. nih.gov |

| Accuracy | The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations. au.dkijcrt.org | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). karger.comnih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dkijcrt.org | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). karger.comnih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org | The analyte response should be at least 5 to 10 times that of the blank. Precision and accuracy should be within 20%. karger.com |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. ijcrt.org | Recovery should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. karger.com | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions. |

Quality control (QC) samples at different concentration levels are routinely analyzed alongside unknown samples to monitor the performance of the analytical method and ensure the validity of the results. nih.gov

Future Directions and Research Gaps

Elucidation of Unclear Mechanisms of Action

The precise molecular targets and mechanisms of action for 2,3-DMPEA are largely unknown. wikipedia.org Early in vitro research indicated that, unlike many other phenethylamines, it has little activity in promoting the release of norepinephrine. wikipedia.org However, its interaction with the vast array of other potential targets, particularly serotonin (B10506) receptors, remains to be thoroughly investigated. The 2,5-dimethoxy substitution pattern is a known motif for conferring potent agonist activity at the serotonin 2A receptor (5-HT2AR), a key mechanism for many psychedelic phenethylamines. researchgate.net Future studies should, therefore, prioritize comprehensive receptor binding and functional assays to determine the affinity and efficacy of 2,3-DMPEA at a full panel of serotonin receptors (including 5-HT2A, 5-HT2B, and 5-HT2C), as well as dopamine (B1211576) and trace amine-associated receptors (TAARs). nih.govnih.gov

Furthermore, emerging research suggests that some phenethylamines may exert long-term effects through non-canonical pathways, such as covalent modification of proteins mediated by transglutaminase 2. nih.gov Investigating whether 2,3-DMPEA can act as a substrate for such enzymes in glial cells could reveal novel mechanisms influencing neuroplasticity. nih.gov

Further Characterization of Metabolites and Biotransformation Pathways

There is a significant lack of data on the metabolism of 2,3-DMPEA. Understanding its biotransformation is critical for interpreting its potential pharmacological activity and for developing analytical methods for its detection. Studies on related dimethoxyphenethylamines, such as the 2,5- and 3,4-isomers, reveal common metabolic pathways that could serve as a guide for future research. nih.govwikipedia.org

These pathways typically involve:

N-acetylation: A common route for primary amines.

Deamination: Catalyzed by monoamine oxidase (MAO), followed by oxidation to a carboxylic acid or reduction to an alcohol. nih.govresearchgate.net

O-demethylation: Removal of one or both methoxy (B1213986) groups, creating phenolic metabolites. nih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring. nih.govnih.gov

Phase II Conjugation: Glucuronidation or sulfation of phenolic metabolites. nih.gov

Future research should employ modern analytical techniques like high-resolution mass spectrometry with in vitro models (human liver microsomes) and in vivo models (such as zebrafish or rodents) to identify the specific metabolites of 2,3-DMPEA. nih.gov This will establish its metabolic fate and identify potential biomarkers for exposure. nih.gov

Advanced Computational Modeling for SAR and Drug Design

Computational modeling offers a powerful, predictive approach to understanding the structure-activity relationships (SAR) of phenethylamines and guiding the design of new molecules. nih.govnih.gov For 2,3-DMPEA, in silico studies can help predict its binding pose and affinity at various receptor targets, even before extensive in vitro testing. Docking simulations, using high-resolution models of receptors like 5-HT2AR and the dopamine transporter (DAT), can provide insights into how the specific 2,3-methoxy substitution pattern influences receptor interaction compared to other isomers. nih.govnih.gov

These computational approaches are essential for building a SAR map for this particular scaffold. nih.govacs.org By systematically modeling variations of the 2,3-DMPEA structure—such as adding substituents to the aromatic ring or modifying the ethylamine (B1201723) side chain—researchers can predict which modifications are likely to enhance affinity or selectivity for a specific target. mdpi.com This can accelerate the discovery of novel chemical probes or potential therapeutic leads. nih.gov

Development of Selective Ligands for Therapeutic Exploration

The phenethylamine (B48288) scaffold is a versatile template for drug discovery, serving as the foundation for compounds targeting a wide range of receptors. nih.govmdpi.com While 2,3-DMPEA's own therapeutic potential is unknown, it can serve as a starting point for developing novel, selective ligands. wikipedia.org Structure-activity relationship studies on related 2,5-dimethoxyphenethylamines have shown that modifications to the scaffold can produce compounds with high potency and selectivity for 5-HT2 receptors, or even transition agonists into antagonists. nih.govfrontiersin.org

Future medicinal chemistry efforts could focus on using the 2,3-DMPEA core to:

Synthesize Analogs: Create a library of derivatives with substitutions at the 4, 5, and 6 positions of the phenyl ring to explore how this modulates receptor activity.

Employ Scaffold Hopping: Replace the core phenethylamine structure with other bioisosteric rings to discover novel ligands with improved properties, such as enhanced brain penetrance or metabolic stability. acs.orgresearchgate.net

Target Specific Receptors: Guided by computational modeling and initial screening, optimize the structure to create highly selective agonists or antagonists for targets like specific serotonin subtypes or sigma receptors, which could have applications in treating neuropsychiatric or inflammatory disorders. nih.govnih.gov

A recent study led to the discovery of potent and long-acting 5-HT2 receptor agonists from the 2,5-dimethoxyphenethylamine class, providing a roadmap for how a lesser-known scaffold can yield tool compounds for therapeutic investigation. nih.gov

Comprehensive Toxicological Assessments in Relevant Models

A critical research gap is the near-total absence of toxicological data for 2,3-DMPEA. wikipedia.org While many new psychoactive substances (NPS) are assessed for acute toxicity, understanding long-term effects like genotoxicity is equally important for a complete risk assessment. nih.govresearchgate.net Studies on related "2C" series phenethylamines have shown that some members can induce the formation of reactive oxygen species (ROS) and cause genetic damage in cell models. nih.govresearchgate.net

Therefore, a systematic toxicological evaluation of 2,3-DMPEA is imperative. This should include:

In Vitro Cytotoxicity: Using neuronal (e.g., SH-SY5Y) and hepatic (e.g., HepG2) cell lines to determine the compound's potential for neurotoxicity and hepatotoxicity. mdpi.comnih.gov

Genotoxicity Assays: Employing tests like the micronucleus assay to assess the potential for DNA damage. nih.govresearchgate.net

In Vivo Studies: Utilizing animal models to investigate acute and sub-chronic toxicity, establishing a preliminary safety profile.

The toxicity of phenethylamines can be significantly influenced by their metabolism and lipophilicity, factors that are currently uncharacterized for 2,3-DMPEA. mdpi.comnih.gov Comprehensive toxicological studies are a prerequisite for any further exploration of this compound.

Q & A

Q. What experimental methods are recommended for synthesizing and purifying 2,3-Dimethoxyphenethylamine with high yield and purity?

To synthesize this compound, researchers should consider reductive amination of the corresponding ketone precursor (e.g., 2,3-dimethoxyacetophenone) using sodium cyanoborohydride or catalytic hydrogenation. Purification typically involves fractional distillation under reduced pressure (e.g., 2.0 kPa, boiling point ~188°C) or recrystallization from ethanol/water mixtures. For analytical validation, use HPLC with UV detection (λ = 280 nm) and confirm purity via NMR (¹H/¹³C) and mass spectrometry. Handle intermediates under inert gas to prevent oxidation .

Q. How can researchers accurately determine the physicochemical properties of this compound (e.g., solubility, partition coefficient)?

Key properties include:

For experimental determination of log Pow, use shake-flask method with UV-Vis quantification.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use local exhaust ventilation to avoid vapor/dust inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Storage : Keep in airtight containers away from heat (>165°C flash point) and oxidizing agents. Store in cool (<25°C), dark conditions to prevent photodegradation .

- Spill Management : Neutralize with sand or inert absorbent; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved across studies?

Discrepancies in metabolism studies (e.g., cytochrome P450 vs. monoamine oxidase interactions) may arise from:

- Species-specific enzyme activity : Validate findings in human hepatocyte models alongside rodent data.

- Analytical sensitivity : Use LC-MS/MS to detect low-concentration metabolites (e.g., O-demethylated derivatives).

- Dose dependency : Conduct kinetic studies across a range of concentrations (0.1–100 µM) to identify saturation thresholds .

Q. What experimental designs are optimal for studying this compound’s receptor-binding affinity and selectivity?

- In vitro assays : Radioligand binding assays (e.g., ³H-labeled ligands) on serotonin (5-HT₂A/₂C) and dopamine (D₂) receptors.

- Functional selectivity : Measure cAMP accumulation or β-arrestin recruitment using transfected HEK293 cells.

- Control for stereochemistry : Use enantiomerically pure samples to avoid confounding results from racemic mixtures .

Q. How should researchers address stability challenges in long-term pharmacological studies of this compound?

- Degradation analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Light sensitivity : Store solutions in amber vials; use antioxidants (e.g., 0.1% BHT) in aqueous buffers.

- Metabolite interference : Include stability controls in bioanalytical assays (e.g., plasma protein binding studies) .

Methodological Considerations for Data Contradictions

Q. How to reconcile discrepancies in reported physicochemical data (e.g., melting point variations)?

- Purity verification : Cross-check samples via elemental analysis and residual solvent profiling (GC-MS).

- Instrument calibration : Standardize DSC settings (heating rate: 10°C/min; N₂ atmosphere).

- Crystalline forms : Characterize polymorphs via X-ray diffraction to rule out lattice effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1.2:1 amine:ketone ratio).

- Quality control : Implement in-line FTIR to monitor intermediate formation.

- Scale-up consistency : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading) .

Critical Evaluation of Evidence Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。